molecular formula C4H7N3O3 B14006492 Methyl 2-(carbamoylhydrazinylidene)acetate CAS No. 999-68-8

Methyl 2-(carbamoylhydrazinylidene)acetate

Cat. No.: B14006492
CAS No.: 999-68-8
M. Wt: 145.12 g/mol
InChI Key: VQRYAYLNKCSWCB-UHFFFAOYSA-N
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Description

Methyl 2-(carbamoylhydrazinylidene)acetate is an organic compound with the molecular formula C4H7N3O3. It is a derivative of hydrazine and is characterized by the presence of a carbamoylhydrazinylidene group attached to a methyl acetate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(carbamoylhydrazinylidene)acetate typically involves the reaction of methyl acetoacetate with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired product through cyclization and dehydration steps. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(carbamoylhydrazinylidene)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamoylhydrazinylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(carbamoylhydrazinylidene)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-(carbamoylhydrazinylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the carbamoylhydrazinylidene group, which can donate electron density to form new bonds. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl hydrazinoacetate: Similar in structure but lacks the carbamoyl group.

    Ethyl 2-(carbamoylhydrazinylidene)acetate: Similar but with an ethyl group instead of a methyl group.

    Methyl 2-(hydrazinylidene)acetate: Similar but lacks the carbamoyl group.

Uniqueness

Methyl 2-(carbamoylhydrazinylidene)acetate is unique due to the presence of both the carbamoyl and hydrazinylidene groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a versatile compound in various chemical and biological applications.

Properties

CAS No.

999-68-8

Molecular Formula

C4H7N3O3

Molecular Weight

145.12 g/mol

IUPAC Name

methyl 2-(carbamoylhydrazinylidene)acetate

InChI

InChI=1S/C4H7N3O3/c1-10-3(8)2-6-7-4(5)9/h2H,1H3,(H3,5,7,9)

InChI Key

VQRYAYLNKCSWCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=NNC(=O)N

Origin of Product

United States

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